(S,E)-Tetrahydrocyclooctene-2-PEG4-N-hydroxysuccinimide ester, commonly referred to as (S,E)-TCO2-PEG4-NHS ester, is a specialized chemical compound that features a unique combination of functional groups. It consists of a tetrahydrocyclooctene moiety, a polyethylene glycol chain with four repeating units, and an N-hydroxysuccinimide ester group. This structure enables the compound to serve as a versatile reagent in bioconjugation and drug delivery applications, where it can facilitate the selective modification of biomolecules without disrupting their native functions .
The primary chemical reaction involving (S,E)-TCO2-PEG4-NHS ester is the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to produce stable amide bonds. This reaction is crucial in bioconjugation processes, allowing for the attachment of the compound to proteins, peptides, or other biomolecules. Additionally, the TCO moiety can participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder reaction, which is advantageous for selective labeling in complex biological systems .
(S,E)-TCO2-PEG4-NHS ester exhibits significant biological activity due to its ability to modify biomolecules effectively. The incorporation of the polyethylene glycol chain enhances solubility and biocompatibility, making it suitable for use in biological environments. The bioorthogonal nature of the TCO moiety allows for specific interactions with target molecules without interfering with cellular processes, making it a valuable tool in biochemical research and therapeutic applications .
The synthesis of (S,E)-TCO2-PEG4-NHS ester typically involves several key steps:
(S,E)-TCO2-PEG4-NHS ester finds extensive application across various fields:
Studies on (S,E)-TCO2-PEG4-NHS ester have demonstrated its effectiveness in facilitating selective interactions with biomolecules. The bioorthogonal reactions enabled by its TCO moiety allow for precise modifications without disrupting biological systems. This characteristic is particularly beneficial in therapeutic contexts where targeted delivery and minimal off-target effects are crucial .
Several compounds share structural similarities with (S,E)-TCO2-PEG4-NHS ester, each exhibiting unique properties:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Tetrahydrocyclooctene-PEG-N-hydroxysuccinimide ester | Similar structure but variations in PEG length | Lacks bioorthogonal reactivity |
| Maleimide-PEG-N-hydroxysuccinimide ester | Contains a maleimide group | Maleimide reacts specifically with thiols |
| Biotin-PEG-N-hydroxysuccinimide ester | Contains a biotin group | Useful for affinity-based applications |
(S,E)-TCO2-PEG4-NHS ester is unique due to its TCO moiety, which facilitates bioorthogonal reactions, making it particularly valuable for applications requiring selective modification of biomolecules without interference from native biological processes .
The synthesis of trans-cyclooctene derivatives represents a critical component in the preparation of (S,E)-TCO2-PEG4-NHS ester [9]. The most widely employed method for trans-cyclooctene synthesis involves photochemical isomerization of cis-cyclooctene using flow photoisomerization techniques [9]. This approach utilizes continuous irradiation at 254 nm in the presence of methyl benzoate as a sensitizer, with silver nitrate-impregnated silica gel serving as a selective trapping agent for the trans-isomer [10].
The photoisomerization process generates both equatorial and axial diastereomers in a typical 2.2:1 ratio, with the axial isomer being isolated in yields up to 24% [9]. Flow-photoisomerization systems have demonstrated superior efficiency compared to batch processes, achieving isolated yields of 47-79% for various trans-cyclooctene derivatives [10]. The reaction mechanism involves selective metal complexation of the trans-isomer with silver ions, enabling continuous removal from the equilibrium and driving the conversion forward [9].
Recent synthetic developments have introduced alternative approaches for trans-cyclooctene preparation through 4-π electrocyclic ring opening reactions and stereo-controlled nucleophilic additions to trans-cyclooct-4-enone [14]. These methods provide access to axial trans-cyclooctene derivatives with enhanced stereoselectivity, addressing limitations in traditional photoisomerization approaches [14].
The synthesis of N-hydroxysuccinimide esters follows established carbodiimide coupling protocols that have been extensively validated for bioconjugation applications [7]. The traditional method employs N,N'-dicyclohexylcarbodiimide as the coupling agent to activate carboxylic acids through formation of an O-acylisourea intermediate [7]. This intermediate undergoes nucleophilic attack by N-hydroxysuccinimide, yielding the desired NHS ester with concomitant urea formation [7].
Alternative synthetic strategies have emerged to address limitations associated with urea byproduct formation and the requirement for stoichiometric coupling agents [7]. One innovative approach utilizes 2-iodobenzoic acid as an oxidizing agent in combination with N-hydroxysuccinimide to convert alcohols or aldehydes directly into NHS esters [7]. Organocatalytic methods employing tetrabutylammonium iodide have also been developed, offering environmentally favorable conditions for NHS ester synthesis [7].
Palladium-catalyzed carbonylation reactions represent a significant advancement in NHS ester synthesis, enabling direct coupling of (het)aryl halides with N-hydroxysuccinimide under carbon monoxide pressure [7]. This method expands the substrate scope and provides access to NHS esters from diverse starting materials [7].
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Photoisomerization Temperature | 0-25°C | 47-79% | [10] |
| UV Irradiation Wavelength | 254 nm | Critical | [9] |
| Silver Nitrate Loading | 10% w/w on silica | Essential for separation | [10] |
| NHS Coupling Temperature | 0-25°C | 85-95% | [7] |
| Carbodiimide Equivalents | 1.1-2.2 eq | Completion requirement | [21] |
The incorporation of polyethylene glycol spacers, specifically tetraethylene glycol units, requires strategic synthetic planning to achieve the desired PEG4 architecture [15]. Solid-phase synthesis approaches have demonstrated exceptional utility for constructing well-defined PEG chains with precise molecular weights [19]. The stepwise addition methodology employs tetraethylene glycol monomers bearing protective groups at both termini to enable controlled chain extension [19].
The synthetic cycle for PEG4 construction involves three key steps: deprotonation of the growing chain terminus using potassium tert-butoxide, Williamson ether formation with the incoming monomer, and selective deprotection of the terminal protecting group [19]. This approach enables the preparation of asymmetric PEG derivatives that are highly valuable for bioconjugation applications [19].
Alternative enzymatic approaches have been explored for PEG synthesis using Candida antarctica lipase B-catalyzed transesterification reactions [16]. These biocatalytic methods proceed under mild conditions and demonstrate excellent regioselectivity, producing PEG chains with narrow molecular weight distributions [16]. The kinetics of enzymatic PEG synthesis show that tetraethylene glycol monothiol formation occurs within 15 minutes, while conversion to dithiol derivatives requires extended reaction times of 8 hours [16].
The incorporation of PEG4 spacers into bioconjugation reagents requires careful consideration of linking chemistry to maintain stability and reactivity [18]. Transglutaminase-mediated coupling strategies have proven effective for PEG attachment, utilizing glutamine-containing linkers that conjugate specifically to lysine residues on target proteins [18]. The linker design incorporates multiple glycine residues to provide spatial separation between the enzymatic cleavage site and the PEG chain, preventing interference during subsequent reactions [18].
PEG spacer length optimization studies have revealed that tetraethylene glycol units provide optimal balance between aqueous solubility and biocompatibility while minimizing steric hindrance [15]. Comparative analyses of PEG3, PEG5, and PEG7 linked dimeric peptides demonstrated that PEG3 spacers achieve maximum binding affinity, with longer chains providing redundant length without functional benefit [15]. The calculated distance for optimal spacing in protein-protein interactions approximates 40 angstroms, which corresponds closely to the extended conformation of PEG3-PEG4 spacers [15].
| Reaction Type | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Williamson Ether Formation | DMF | 25°C | 4 hours | 85-90% | [19] |
| Enzymatic Transesterification | Neat conditions | 50°C | 15 min-8 hours | 70-85% | [16] |
| Transglutaminase Coupling | Aqueous buffer | 37°C | 2-4 hours | 80-95% | [18] |
| Solid-Phase Assembly | DMF/DCM | 25°C | Stepwise | 75-85% | [19] |
Reversed-phase high-performance liquid chromatography represents the gold standard for purification and analysis of (S,E)-TCO2-PEG4-NHS ester derivatives [37]. The method employs octadecyl-functionalized silica supports with volatile mobile phase systems, typically comprising aqueous trifluoroacetic acid and acetonitrile gradients [37]. Operating at acidic pH values below 3.0 prevents undesirable ionic interactions between positively charged residues and underivatized silanol groups while maintaining excellent separation efficiency [37].
Preparative reversed-phase chromatography protocols have been optimized for sample loads up to 200 mg using analytical columns and standard instrumentation [37]. The purification strategy involves gradient elution with increasing organic modifier concentration, enabling separation based on differential hydrophobicity of reaction products and impurities [37]. Ion-exchange chromatography provides complementary separation capabilities, particularly for longer oligonucleotides and charged derivatives, achieving purities exceeding 85% for target compounds [34].
Size-exclusion chromatography serves dual roles in both purification and structural characterization, enabling assessment of oligomerization states and molecular weight distributions [37]. The technique proves especially valuable for removing aggregated species and determining the precise molecular architecture of PEGylated bioconjugates [37].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides definitive molecular weight determination for (S,E)-TCO2-PEG4-NHS ester and related compounds [36]. The technique enables detection of macromolecules ranging from 600 to 750,000 Daltons with exceptional sensitivity in the femtomole range for peptides below 4,000 Daltons [36]. Sample preparation involves dissolution in volatile solvents followed by co-crystallization with appropriate matrix materials on metal surfaces [36].
The ionization mechanism involves ultraviolet laser irradiation at 337 nm, generating intact molecular ions from high molecular weight, non-volatile samples without extensive fragmentation [36]. Salt contamination significantly affects data quality and can completely suppress ionization, necessitating careful sample preparation to minimize light metal salt concentrations [36]. Electrospray ionization mass spectrometry provides complementary structural information and enables direct analysis from liquid chromatography separations [35].
Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification and purity assessment of synthetic intermediates and final products [32]. One-dimensional proton and carbon-13 NMR spectra provide sufficient information for routine structure confirmation, with two-dimensional correlation experiments employed for complex structural assignments [32]. The technique demonstrates exceptional specificity due to the detailed structural information encoded in chemical shift patterns and coupling constants [32].
| Technique | Parameter | Specification | Typical Range | Reference |
|---|---|---|---|---|
| RP-HPLC | Purity | ≥85% | 85-95% | [34] |
| MALDI-TOF MS | Mass Accuracy | ±0.2% | 600-750,000 Da | [36] |
| NMR | Correlation Coefficient | ≥0.995 | Linear range | [33] |
| Size Exclusion | Resolution | Baseline separation | 1,000-100,000 Da | [37] |
| Ion Exchange | Recovery | ≥80% | pH 2-12 | [34] |
The purification of NHS ester derivatives requires specific handling procedures due to their susceptibility to hydrolysis in aqueous environments [25]. Storage at -20°C with desiccants prevents moisture-induced degradation, while preparation of working solutions immediately before use minimizes hydrolysis losses [25]. The half-life of NHS esters decreases dramatically with increasing pH, from 4-5 hours at pH 7.0 to 10 minutes at pH 8.6, necessitating careful buffer selection during purification [22].
Bioconjugate purification employs specialized techniques including dialysis, desalting columns, and affinity chromatography to remove unreacted reagents and byproducts [29]. Size-exclusion chromatography provides effective separation of labeled proteins from excess fluorophore reagents, while ion-exchange methods enable purification based on charge differences [29]. The combination of multiple purification techniques ensures removal of all reaction impurities while maintaining product integrity [30].
The inverse electron-demand Diels-Alder reaction represents the cornerstone of bioorthogonal chemistry involving (S,E)-Tetrahydrocyclooctene-2-PEG4-N-hydroxysuccinimide ester [1]. This cycloaddition reaction proceeds between the trans-cyclooctene moiety and tetrazine derivatives through a [4+2] mechanism, forming stable dihydropyridazine linkages with nitrogen gas as the sole byproduct [2] [3].
The exceptional kinetics of IEDDA reactions stem from the highly strained trans-cyclooctene ring system, which exhibits significantly enhanced reactivity compared to unstrained alkenes [4]. Research demonstrates that trans-cyclooctenes are approximately 100,000-fold more reactive than their cis-cyclooctene counterparts in IEDDA reactions [5]. The reaction mechanism proceeds through an asynchronous concerted pathway, where the initial cycloaddition step is rate-determining, followed by rapid nitrogen elimination and tautomerization to yield the final dihydropyridazine product [6].
Comprehensive kinetic studies reveal substantial variation in reaction rates depending on tetrazine structure and reaction conditions. The most reactive combinations involve 2-pyridyl-substituted tetrazines, which achieve second-order rate constants exceeding 10⁶ M⁻¹s⁻¹ under optimal conditions [7]. Table 1 presents comparative kinetic data for various tetrazine-TCO combinations relevant to (S,E)-TCO2-PEG4-NHS ester applications.
Table 1: IEDDA Reaction Rate Constants for TCO-Tetrazine Combinations
| Tetrazine/TCO Combination | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent System | Reference |
|---|---|---|---|---|
| 3,6-Di(2-pyridyl)-tetrazine + s-TCO | 22,000 | 25 | MeOH | [8] |
| 3,6-Di(2-pyridyl)-tetrazine + TCO (MeOH) | 2.86 × 10⁵ | 25 | MeOH | [7] |
| Tetrazine + TCO (45:55 water:MeOH) | >200,000 | 25 | 45:55 water:MeOH | [8] |
| Triazolyl-tetrazine + 4a-TCO (PBS 37°C) | 10,332 | 37 | PBS | [9] |
| Triazolyl-tetrazine + d-TCO (PBS 23°C) | 39,406 | 23 | PBS | [9] |
| Diphenyl-tetrazine + TCO | 100-620 | - | - | [6] |
| 2-Pyridyl-tetrazine + TCO | 3.3 × 10⁶ | - | - | [7] |
The conformationally strained trans-cyclooctene derivatives demonstrate remarkable reactivity enhancement. Studies with conformationally strained TCO (s-TCO) show rate constants approaching 2.8 × 10⁶ M⁻¹s⁻¹ when reacting with highly reactive tetrazines in aqueous conditions [8]. This exceptional reactivity enables bioconjugation at sub-millimolar concentrations, completing quantitative conversions within seconds to minutes [10].
The reactivity of IEDDA reactions follows predictable electronic principles, where electron-deficient tetrazines react preferentially with electron-rich dienophiles [3]. Recent computational studies reveal that tetrazine distortion caused by intramolecular repulsive nitrogen-nitrogen interactions plays a crucial role in accelerating the cycloaddition step, beyond simple electronic effects [6]. This finding explains why certain tetrazine derivatives exhibit unexpectedly high reactivity despite moderate electron-withdrawing character.
The polyethylene glycol linker in (S,E)-TCO2-PEG4-NHS ester provides beneficial hydrophobic effects that can enhance reaction rates in aqueous environments [8]. Studies demonstrate that hydrophobic TCO derivatives can achieve rate constants exceeding 200,000 M⁻¹s⁻¹ in mixed aqueous-organic systems, attributed to favorable solvation effects and reduced competing hydrolysis reactions [11].
The N-hydroxysuccinimide ester functionality in (S,E)-TCO2-PEG4-NHS ester enables selective conjugation to primary amine groups through nucleophilic acyl substitution [12]. This reaction proceeds via attack of the deprotonated amine on the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide to yield a stable amide bond [13].
The acylation mechanism initiates with nucleophilic attack by a primary aliphatic amine on the NHS ester carbonyl, creating a tetrahedral intermediate [14]. Subsequent elimination of the NHS leaving group generates the desired amide linkage, with N-hydroxysuccinimide released as a weak acid byproduct [12]. This mechanism demonstrates high selectivity for primary amines over secondary amines and other nucleophiles under physiological conditions.
However, NHS esters can undergo competing side reactions with hydroxyl-containing amino acid residues including serine, threonine, and tyrosine [15] [16]. These O-acylation reactions form less stable ester bonds that are susceptible to hydrolysis, particularly under elevated temperature conditions [14]. Research indicates that hydroxyl groups positioned adjacent to histidine residues show enhanced reactivity due to hydrogen bonding interactions that increase nucleophilicity [16].
Proteomics studies demonstrate that NHS esters exhibit strong preference for lysine residues and protein N-termini under standard conjugation conditions [17]. Comprehensive analysis of NHS ester modifications reveals that lysine side chains account for the majority of successful conjugations, with protein N-termini representing secondary targets [13]. The specificity toward these primary amine sites remains consistent across different pH conditions, with only minor increases in non-specific labeling at acidic pH values [17].
Cross-linking studies using disuccinimidyl suberate (DSS) show that specificity for lysine residues is maintained even under suboptimal pH conditions [17]. Analysis of mono-linked products reveals that serine, threonine, and tyrosine modifications occur at frequencies comparable to other amino acids, suggesting that apparent non-specific labeling may result from inaccurate site localization rather than genuine cross-reactivity [17].
NHS ester acylation kinetics exhibit strong dependence on amine pKa values and reaction conditions [18]. Primary aliphatic amines with pKa values around 9-10 demonstrate optimal reactivity under slightly basic conditions, where a significant fraction exists in the nucleophilic deprotonated state [19]. The reaction typically reaches completion within 30 minutes to 4 hours at room temperature, depending on reagent concentrations and pH conditions [20].
Conjugation efficiency studies reveal that NHS ester positioning relative to bulky functional groups significantly affects reaction yields [21]. NHS esters positioned far from sterically hindering moieties achieve 70-80% modification efficiency, while adjacently positioned esters show reduced yields of approximately 30% due to steric hindrance [21]. This finding emphasizes the importance of linker design in optimizing conjugation performance.
The conjugation efficiency of (S,E)-TCO2-PEG4-NHS ester demonstrates critical dependence on both pH and temperature parameters, affecting both NHS ester reactivity and hydrolytic stability [20] [22]. Understanding these dependencies enables optimization of bioconjugation protocols for maximum efficiency and selectivity.
NHS ester conjugation efficiency exhibits a sharp optimum around pH 8.3-8.5, balancing amine nucleophilicity against hydrolytic competition [19]. At lower pH values, primary amines become increasingly protonated, reducing their nucleophilic character and conjugation efficiency [18]. Conversely, elevated pH conditions accelerate NHS ester hydrolysis, competing with the desired acylation reaction [20].
Table 2: NHS Ester pH Dependency Data
| pH | NHS Ester Hydrolysis Half-life | Conjugation Efficiency | Notes |
|---|---|---|---|
| 4.0 | - | Reduced (~20% of pH 7.5) | Low reproducibility |
| 5.0 | - | ~50% of pH 7.5 level | Significant reduction in cross-linking |
| 6.0 | - | - | 31-fold decrease in deprotonated Lys |
| 7.0 | 4-5 hours (0°C) | - | Standard conditions |
| 7.4 | 120+ min | Steady state in 2h | PEGylation optimal pH |
| 7.5 | - | Optimal baseline | Standard for cross-linking studies |
| 8.0 | - | - | - |
| 8.3-8.5 | - | Optimal conditions | Recommended optimal range |
| 8.6 | 10 min (4°C) | - | Rapid hydrolysis |
| 9.0 | <9 min | Very rapid, steady state <10 min | Very fast reaction, rapid hydrolysis |
Quantitative analysis reveals that pH reduction from 7.5 to 6.0 theoretically decreases deprotonated lysine availability by 31-fold, yet practical conjugation efficiency decreases by only 50% [17]. This discrepancy results from the use of excess NHS ester concentrations and reduced hydrolysis rates under acidic conditions, which partially compensate for decreased amine nucleophilicity [17].
Temperature significantly influences both NHS ester stability and reaction kinetics [22]. Elevated temperatures accelerate both desired acylation reactions and competing hydrolysis processes, creating a complex optimization landscape [20]. Research with PEGylated proteins demonstrates that reaction velocities increase substantially from pH 7.4 to pH 9.0, with reactions reaching steady state in 2 hours at pH 7.4 versus less than 10 minutes at pH 9.0 [22].
Table 3: Temperature Effects on Bioorthogonal Conjugation
| Temperature (°C) | NHS Ester Hydrolysis Half-life | TCO-Tetrazine Rate Enhancement | Conjugation Efficiency | Applications |
|---|---|---|---|---|
| 0 | 4-5 hours (pH 7.0) | - | Slow but stable | Long-term storage |
| 4 | 10 min (pH 8.6) | - | Reduced hydrolysis | Protein conjugation |
| 23 (Room Temperature) | - | Baseline for kinetic studies | Standard conditions | Standard bioconjugation |
| 25 | - | Standard measurement temp | Optimal for kinetic studies | Kinetic measurements |
| 37 (Physiological) | - | Enhanced kinetics vs 25°C | Physiologically relevant | In vivo applications |
| 65 | - | - | Reduced electroactivity (88% to 16%) | Stability testing |
The relationship between temperature and conjugation efficiency shows optimal performance at physiological temperatures (37°C) for in vivo applications [23]. However, room temperature conditions (23-25°C) provide better control for in vitro conjugation procedures, allowing extended reaction times without significant hydrolytic loss [23]. Storage at 4°C or below maximizes NHS ester stability for long-term applications [24].
The IEDDA reaction between tetrazine and trans-cyclooctene moieties shows positive temperature dependence, with rate constants increasing at elevated temperatures [25]. Studies demonstrate that reactions conducted at 37°C achieve enhanced kinetics compared to 25°C measurements, making physiological temperature conditions favorable for rapid bioconjugation [7].
However, temperature effects on tetrazine stability must be considered, as some highly reactive tetrazine derivatives show reduced stability at elevated temperatures [9]. The optimal temperature window typically ranges from 25-37°C, providing adequate reaction rates while maintaining reagent stability throughout the conjugation period [23].
Solvent composition significantly affects both NHS ester and IEDDA reaction performance [26]. Aqueous buffer systems at physiological pH provide optimal conditions for NHS ester acylation, while the addition of small amounts of organic cosolvents can enhance TCO-tetrazine reaction rates [11]. Phosphate-buffered saline (PBS) represents the standard medium for bioconjugation applications, providing physiological ionic strength and pH buffering capacity [23].